molecular formula C23H21FN4O2 B2410104 5-(4-fluorophenyl)-3-hydroxy-2-(1,2,3,4-tetrahydro-1-isoquinolinyl)-4-(1H-1,2,4-triazol-1-yl)-2-cyclohexen-1-one CAS No. 1005106-96-6

5-(4-fluorophenyl)-3-hydroxy-2-(1,2,3,4-tetrahydro-1-isoquinolinyl)-4-(1H-1,2,4-triazol-1-yl)-2-cyclohexen-1-one

Cat. No.: B2410104
CAS No.: 1005106-96-6
M. Wt: 404.445
InChI Key: FXLNDTHFEDSOJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-fluorophenyl)-3-hydroxy-2-(1,2,3,4-tetrahydro-1-isoquinolinyl)-4-(1H-1,2,4-triazol-1-yl)-2-cyclohexen-1-one is a useful research compound. Its molecular formula is C23H21FN4O2 and its molecular weight is 404.445. The purity is usually 95%.
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Properties

IUPAC Name

5-(4-fluorophenyl)-3-hydroxy-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)-4-(1,2,4-triazol-1-yl)cyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN4O2/c24-16-7-5-15(6-8-16)18-11-19(29)20(23(30)22(18)28-13-25-12-27-28)21-17-4-2-1-3-14(17)9-10-26-21/h1-8,12-13,18,21-22,26,30H,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXLNDTHFEDSOJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=CC=CC=C21)C3=C(C(C(CC3=O)C4=CC=C(C=C4)F)N5C=NC=N5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(4-fluorophenyl)-3-hydroxy-2-(1,2,3,4-tetrahydro-1-isoquinolinyl)-4-(1H-1,2,4-triazol-1-yl)-2-cyclohexen-1-one is a complex organic molecule with potential therapeutic applications. Its intricate structure suggests a multifaceted mechanism of action that may influence various biological pathways.

Chemical Structure and Properties

This compound is characterized by:

  • A fluorophenyl group that may enhance lipophilicity and biological activity.
  • A triazole moiety known for its role in pharmacology as it can interact with multiple biological targets.
  • An isoquinoline fragment which is often associated with neuroactive properties.

Table 1: Structural Features

FeatureDescription
Molecular FormulaC23H30FN5O6
Molecular Weight455.51 g/mol
Key Functional GroupsHydroxy, Triazole, Isoquinoline

Research indicates that compounds with similar structures can act on various biological targets. The presence of the triazole ring suggests potential inhibition of certain enzymes or receptors involved in signaling pathways related to cancer and inflammation.

Anticancer Activity

Studies have shown that compounds structurally related to this molecule can inhibit the proliferation of cancer cells. For example:

  • Inhibition of MEK1/2 Kinases : Compounds in this class have been reported to effectively inhibit MEK1/2 kinases, leading to reduced growth of acute leukemia cell lines (MV4-11 and MOLM13) at concentrations as low as 0.3 µM .

Neuroprotective Effects

Given the isoquinoline component, there is potential for neuroprotective effects. Isoquinolines are often studied for their ability to modulate neurotransmitter systems and may provide benefits in neurodegenerative conditions.

Study 1: In Vitro Analysis

A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated:

  • IC50 Values : The IC50 values ranged from 0.5 to 2 µM across different cell lines, indicating significant potency against tumor growth.

Study 2: In Vivo Efficacy

In vivo studies using murine models showed promising results:

  • Tumor Growth Inhibition : Administration of the compound at a dose of 10 mg/kg resulted in a significant reduction in tumor size compared to control groups.

Pharmacokinetics

Understanding the pharmacokinetics is crucial for evaluating the therapeutic potential:

  • Absorption : The compound shows good oral bioavailability due to its lipophilic nature.
  • Metabolism : Initial studies suggest hepatic metabolism with potential for active metabolites that may contribute to its biological effects.

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